molecular formula C13H17FN2O B3243673 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 1587063-75-9

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B3243673
CAS No.: 1587063-75-9
M. Wt: 236.28 g/mol
InChI Key: LPDLSDSYLKZIKH-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone is a chemical compound that features a piperidine ring substituted with an amino group and a fluorophenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminopiperidine and 2-fluorobenzoyl chloride.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Aminopiperidin-1-yl)-2-phenylethanone: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    1-(4-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethanone: The fluorine atom is positioned differently, potentially altering its properties.

Uniqueness:

  • The presence of the fluorine atom in the 2-position of the phenyl ring in 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone can significantly influence its chemical reactivity and biological interactions, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLSDSYLKZIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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